1-(4-Fluoro-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-thiourea
1-(4-Fluoro-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-thiourea
Brand Name:
Vulcanchem
CAS No.:
335212-96-9
VCID:
VC0410067
InChI:
InChI=1S/C21H14FN3O2S/c22-15-8-6-13(7-9-15)19(26)25-21(28)23-16-10-11-18-17(12-16)24-20(27-18)14-4-2-1-3-5-14/h1-12H,(H2,23,25,26,28)
SMILES:
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F
Molecular Formula:
C21H14FN3O2S
Molecular Weight:
391.4g/mol
1-(4-Fluoro-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-thiourea
CAS No.: 335212-96-9
Main Products
VCID: VC0410067
Molecular Formula: C21H14FN3O2S
Molecular Weight: 391.4g/mol
CAS No. | 335212-96-9 |
---|---|
Product Name | 1-(4-Fluoro-benzoyl)-3-(2-phenyl-benzooxazol-5-yl)-thiourea |
Molecular Formula | C21H14FN3O2S |
Molecular Weight | 391.4g/mol |
IUPAC Name | 4-fluoro-N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
Standard InChI | InChI=1S/C21H14FN3O2S/c22-15-8-6-13(7-9-15)19(26)25-21(28)23-16-10-11-18-17(12-16)24-20(27-18)14-4-2-1-3-5-14/h1-12H,(H2,23,25,26,28) |
Standard InChIKey | ZWTXCFGMPRAUJR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F |
PubChem Compound | 1138809 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume